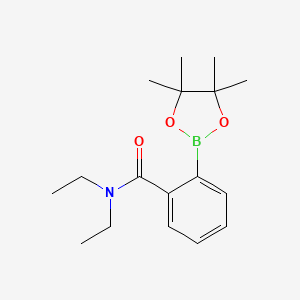
(Benzothiazole-2-sulfonyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzothiazole-2-sulfonyl)-acetic acid is a heterocyclic organic compound that features a benzothiazole ring fused with a sulfonyl group and an acetic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Benzothiazole-2-sulfonyl)-acetic acid typically involves the reaction of 2-aminobenzenethiol with aldehydes or acyl chlorides under specific conditions. One common method includes the use of samarium triflate as a reusable acid catalyst in an aqueous medium . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes in the presence of iodine in DMF, which efficiently provides the desired benzothiazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-accelerated condensation and the use of ionic liquids as solvents are gaining popularity due to their efficiency and reduced environmental footprint .
Analyse Des Réactions Chimiques
Types of Reactions: (Benzothiazole-2-sulfonyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically yield thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
(Benzothiazole-2-sulfonyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of (Benzothiazole-2-sulfonyl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects such as anti-cancer activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Benzothiazole: A simpler structure without the sulfonyl and acetic acid groups, used in various industrial applications.
2-Arylbenzothiazole: Known for its significant pharmacological activities, including anti-tumor and anti-bacterial properties.
Uniqueness: (Benzothiazole-2-sulfonyl)-acetic acid stands out due to its unique combination of a benzothiazole ring, sulfonyl group, and acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7NO4S2 |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfonyl)acetic acid |
InChI |
InChI=1S/C9H7NO4S2/c11-8(12)5-16(13,14)9-10-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,11,12) |
Clé InChI |
ALZSCKYYEUSOFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
